molecular formula C7H6N4O2S B2559626 ([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)acetic acid CAS No. 890588-01-9

([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)acetic acid

Cat. No. B2559626
M. Wt: 210.21
InChI Key: LGIFSYZPQLJHEO-UHFFFAOYSA-N
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Description

“([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)acetic acid” is a chemical compound with the CAS Number: 890588-01-9. It has a molecular weight of 210.22 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7N5O2/c13-7(14)3-8-5-1-2-6-10-9-4-12(6)11-5/h1-2,4H,3H2,(H,8,11)(H,13,14). This code provides a standard way to encode the compound’s molecular structure .

Scientific Research Applications

Antibacterial and Antimicrobial Activity

Compounds containing the 1,2,4-triazole moiety have been identified as potent inhibitors of bacterial pathogens, including Staphylococcus aureus. These compounds are known to inhibit critical bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to their potent antibacterial effects. The triazole hybrids exhibit broad-spectrum antibacterial activity against drug-resistant strains, making them promising candidates for developing new antibacterial agents (Li & Zhang, 2021).

Antioxidant and Antiradical Activity

Derivatives of 1,2,4-triazole have shown significant antioxidant and antiradical activities, with some being compared to biogenic amino acids like cysteine. This suggests potential for these compounds in mitigating oxidative stress and enhancing cellular protection mechanisms (Kaplaushenko, 2019).

Diverse Biological Activities

1,2,4-Triazole derivatives have been explored for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Their versatility in biological activities is attributed to the structural diversity that allows for various pharmacological interactions. This makes them a valuable scaffold in drug discovery and development for addressing multiple health conditions (Ferreira et al., 2013).

Applications in Agriculture

Amino-1,2,4-triazoles are crucial raw materials in the fine organic synthesis industry, particularly in agriculture. They form the basis for the production of pesticides, including insecticides and fungicides. Their role in enhancing agricultural productivity by protecting crops from pests and diseases is well-documented, indicating their importance beyond pharmaceutical applications (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).

Corrosion Inhibition

1,2,3-Triazole derivatives, including those synthesized through copper-catalyzed azide-alkyne cycloaddition reactions, have been identified as effective corrosion inhibitors for various metals. Their application in protecting metal surfaces from corrosion, especially in acidic environments, highlights their utility in industrial and engineering contexts (Hrimla, Bahsis, Laamari, Julve, & Stiriba, 2021).

Safety And Hazards

The compound should be handled with care like any other chemical substances. A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

properties

IUPAC Name

2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2S/c12-7(13)3-14-6-2-1-5-9-8-4-11(5)10-6/h1-2,4H,3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIFSYZPQLJHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NN=C2)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)-acetic acid

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